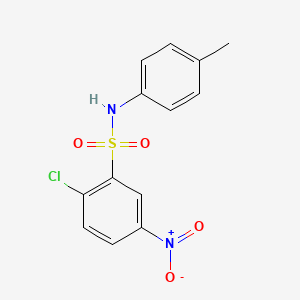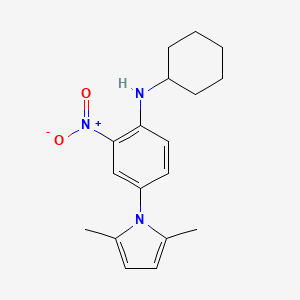![molecular formula C14H8BrF4NO B4891603 N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide, also known as BTF, is a small molecule inhibitor that has been widely studied in scientific research. BTF has shown promising results in inhibiting the growth of cancer cells and has potential applications in cancer therapy.
Mecanismo De Acción
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide inhibits the activity of Hsp90 by binding to its ATP-binding site, which prevents the protein from functioning properly. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins, including HER2, EGFR, and AKT. By inhibiting the activity of Hsp90, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide disrupts the stability of these oncogenic proteins, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Hsp90, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide also induces the degradation of Hsp90 client proteins, leading to the inhibition of tumor growth. N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it accessible for research purposes. N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has also been shown to be relatively selective for Hsp90, meaning that it does not inhibit the activity of other proteins in the cell. However, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide. One direction is to optimize the synthesis method to improve the solubility and stability of the compound. Another direction is to investigate the potential of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide in combination therapy with other cancer drugs. Additionally, further studies are needed to understand the mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide and to identify potential biomarkers that can predict the response to N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide in cancer patients.
Métodos De Síntesis
The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves several steps, including the bromination of 2,5-dibromobenzoic acid, the conversion of the resulting 2-bromo-5-(trifluoromethyl)benzoic acid to the corresponding acid chloride, and the reaction of the acid chloride with 2-fluoroaniline. The final product, N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide, is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has been extensively studied in scientific research, particularly in the field of cancer therapy. Studies have shown that N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide inhibits the growth of cancer cells by targeting the protein Hsp90, which is essential for the survival and proliferation of cancer cells. N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting tumor growth.
Propiedades
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZUBKGJPMIXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chloro-3-methylphenoxy)butyl]amino}ethanol](/img/structure/B4891528.png)
![4-ethoxy-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4891536.png)
![11-(3-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4891537.png)

![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)


![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)